2-(2,4-dichlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Description
2-(2,4-dichlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H15Cl2N5O4 and its molecular weight is 460.27. The purity is usually 95%.
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Scientific Research Applications
Tautomerism and Structural Analysis
Research on dihydropurine derivatives highlights the importance of tautomerism in influencing the properties and reactivity of purine compounds. Beagley et al. (1995) confirmed the existence of two tautomeric forms in dihydropurines, showcasing how tautomerism affects hydrogen bonding and bond lengths within purine rings Beagley, Booth, Eastwood, Kieger, Pritchard, Alves, Carvalho, Proença, 1995. This suggests the structural complexity and versatility of purine derivatives, including the one .
Antimicrobial Activity
Kaur et al. (2014) explored the synthesis of novel purine-based N-acyl-α-carboxamides, demonstrating significant antimicrobial potency against both Gram-negative and Gram-positive bacterial strains Kaur, Gupta, Harjai, Singh, 2014. This indicates the potential of purine derivatives as antimicrobial agents, which could extend to the specific compound if structurally or functionally similar.
Electrochromic Materials
Chang and Liou (2008) developed aromatic polyamides with pendant dimethoxy-substituted triphenylamine (TPA) units, showcasing excellent electrochromic properties Chang, Liou, 2008. The incorporation of purine derivatives into polymers could similarly enhance their electrochromic performance, suggesting an application area for the compound of interest.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N5O4/c1-30-13-6-4-10(8-14(13)31-2)27-19-16(25-20(27)29)15(17(23)28)24-18(26-19)11-5-3-9(21)7-12(11)22/h3-8H,1-2H3,(H2,23,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHURZFDUNIMAFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=C(C=C4)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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